Sulfobetaine Hydrochloride

Description

Properties

CAS No. |

10132-50-0 |

|---|---|

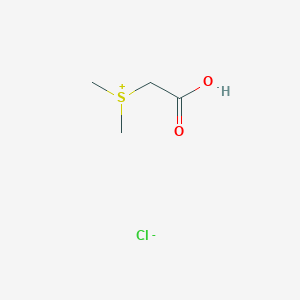

Molecular Formula |

C4H9ClO2S |

Molecular Weight |

156.63 g/mol |

IUPAC Name |

2-dimethylsulfonioacetate;hydrochloride |

InChI |

InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H |

InChI Key |

ADIMXZFQGLGLEV-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)CC(=O)O.[Cl-] |

Other CAS No. |

10132-50-0 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Dimethylthetin Chloride

Classical and Contemporary Synthetic Routes

The synthesis of dimethylthetin chloride and other sulfonium (B1226848) salts can be achieved through various established and modern chemical methods. These routes primarily involve the formation of the sulfonium cation through the alkylation of a sulfide (B99878).

Halogenation-Based Approaches for Sulfonium Salt Formation

A primary and straightforward method for the synthesis of sulfonium salts involves the direct reaction of a dialkyl sulfide with an alkyl halide. In the case of dimethylthetin chloride, this involves the reaction of dimethyl sulfide with a halogenated carboxylic acid. A specific method for the synthesis of (2-carboxyethyl)dimethylsulfonium chloride, which is dimethylthetin chloride, involves the reaction of 3-chloropropionic acid with dimethyl sulfide. chemicalbook.com The reaction is typically carried out in an organic solvent such as acetone, and upon completion, the product crystallizes and can be isolated by filtration. chemicalbook.com

The general principle of this halogenation-based approach is the nucleophilic attack of the sulfur atom in dimethyl sulfide on the electrophilic carbon atom bearing the halogen. The presence of the carboxylic acid group in the alkyl halide precursor is what ultimately leads to the betaine-like structure of dimethylthetin.

Table 1: Synthesis of (2-Carboxyethyl)dimethylsulfonium Chloride chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 3-Chloropropionic acid | Dimethyl sulfide | Acetone | 40-50 | 20 | (2-Carboxyethyl)dimethylsulfonium chloride |

Preparative Methods for Quaternary Ammonium (B1175870) and Sulfonium Chlorides

The synthesis of sulfonium chlorides falls under the broader category of preparative methods for quaternary ammonium and sulfonium salts. These methods often rely on the high nucleophilicity of the sulfur atom in thioethers. While the direct alkylation with alkyl halides is common, other methods can also be employed. For instance, sulfonium salts can be prepared from the reaction of sulfides with other electrophilic reagents.

A new and efficient route to aryl acylsulfonium salts has been developed using a dimethyl sulfoxide (B87167) (DMSO)-HBr oxidation system starting from aryl methyl ketones. mdpi.com In this process, dimethyl sulfide is produced in situ and reacts with a brominated ketone intermediate to form the sulfonium salt. mdpi.com This highlights an alternative strategy where the sulfide component is generated during the reaction sequence.

Furthermore, the synthesis of vinylsulfonium salts, which are versatile synthetic intermediates, can be achieved by reacting a sulfide with a suitable vinylating agent or by elimination reactions of β-functionalized sulfonium salts. chim.itacs.org These vinylsulfonium salts can then be further functionalized.

Synthesis of Dimethylthetin Chloride Analogues and Isotopically Labeled Probes

The synthesis of analogues and isotopically labeled versions of dimethylthetin chloride is essential for detailed mechanistic and metabolic studies. These derivatives allow for the investigation of structure-activity relationships and the tracing of the molecule's fate in biological systems.

Design and Synthesis of Structural Analogues for Mechanistic Studies

The synthesis of structural analogues of dimethylthetin chloride can be achieved by modifying either the sulfide precursor or the alkylating agent. For example, using a different dialkyl sulfide in the reaction with chloroacetic acid would result in an analogue with different alkyl groups on the sulfur atom. Similarly, using a different halogenated carboxylic acid would alter the carbon chain connecting the sulfonium center and the carboxylate group.

The synthesis of functionalized sulfonium salts provides a toolbox for creating a variety of structural analogues. For instance, α-substituted vinylsulfonium salts can be prepared from commercially available styrenes, offering a route to analogues with aromatic substitutions. bris.ac.uk Cascade reactions of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles can lead to a diverse range of functionalized thioethers, which could be precursors to novel sulfonium salt analogues. rsc.org The synthesis of betaine-type sulfonium salts, in general, provides a framework for creating molecules with similar charge characteristics to dimethylthetin. e3s-conferences.org

Table 2: Strategies for the Synthesis of Sulfonium Salt Analogues

| Strategy | Precursors | Resulting Analogue Type | Reference |

| Variation of Sulfide | Different dialkyl sulfides, Chloroacetic acid | Varied alkyl groups on sulfur | General Principle |

| Variation of Alkylating Agent | Dimethyl sulfide, Different halogenated carboxylic acids | Varied carbon backbone | General Principle |

| Use of Functionalized Precursors | Styrenes, Dimethyl sulfide, Bromine | α-Aryl substituted vinylsulfonium salts | bris.ac.uk |

| Cascade Reactions | α-Aryl vinyl sulfonium salts, Carbon nucleophiles | Functionalized benzyl (B1604629) thioethers | rsc.org |

Incorporation of Stable Isotopes for Tracer Experiments

Isotopically labeled probes are invaluable tools for tracer experiments in metabolic and mechanistic studies. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into dimethylthetin chloride can be achieved by using labeled precursors in the synthesis.

For instance, to synthesize deuterium-labeled dimethylthetin chloride, one could start with deuterated dimethyl sulfide or a deuterated chloroacetic acid. The synthesis of deuterated S-methyl methionine provides a relevant example, where deuterated iodomethane (B122720) is used as a methylation reagent. lookchem.com Similarly, (RS)-S-Adenosyl-L-methionine-d₃ (S-methyl-d₃) has been synthesized, demonstrating the feasibility of introducing deuterium into the methyl groups attached to the sulfur atom. medchemexpress.com

For ¹³C labeling, ¹³C-labeled precursors would be used. The synthesis of ¹³C-labeled S-adenosyl-L-methionine (SAM) often involves the use of ¹³C-labeled L-methionine. smolecule.com This approach can be adapted for dimethylthetin chloride by using, for example, [¹³C₂]-chloroacetic acid or dimethyl sulfide with ¹³C-labeled methyl groups. The synthesis of ¹³C-methyl-labeled amino acids has been achieved through palladium-catalyzed C(sp³)–H functionalization, a strategy that could potentially be adapted for the synthesis of labeled precursors for dimethylthetin chloride. nih.govnih.gov

Table 3: Examples of Isotopic Labeling Strategies for Related Compounds

| Labeled Compound | Isotope | Labeled Precursor | Reference |

| S-(methyl-D₃)homocysteine | Deuterium (D) | Deuterated iodomethane | lookchem.com |

| (RS)-S-Adenosyl-L-methionine-d₃ | Deuterium (D) | Not specified, but implies labeled methyl donor | medchemexpress.com |

| S-Adenosyl-L-methionine-¹³C | Carbon-13 (¹³C) | ¹³C-labeled L-methionine | smolecule.com |

| ¹³C-methyl-labeled γ2-Ile·HCl | Carbon-13 (¹³C) | Iodomethane-¹³C | nih.gov |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers advanced methodologies that can improve the efficiency, scalability, and environmental footprint of chemical reactions. These techniques are applicable to the synthesis of dimethylthetin chloride and its analogues.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of sulfonium salts compared to conventional thermal methods. jcu.edu.au This technique can be applied to the reaction between dimethyl sulfide and chloroacetic acid to potentially accelerate the formation of dimethylthetin chloride. For example, the microwave-assisted synthesis of sulfonamides directly from sulfonic acids has been demonstrated to be highly efficient. nih.gov

Flow chemistry, or continuous flow synthesis, offers advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of sulfides and sulfoxides has been successfully performed in flow reactors using visible-light photocatalysis. rsc.org The synthesis of NH-sulfoximines has also been achieved in flow reactors, demonstrating the versatility of this technology for sulfur-containing compounds. uniba.it The application of flow chemistry to the synthesis of sulfonium salts from sulfides and alkyl halides could provide a more controlled and scalable method for producing dimethylthetin chloride. uniba.it

Table 4: Advanced Synthetic Methodologies for Sulfonium Salts

| Methodology | Application | Advantages | References |

| Microwave-Assisted Synthesis | Preparation of sulfonium salts | Reduced reaction times, energy efficiency | jcu.edu.aunih.gov |

| Flow Chemistry | Synthesis of sulfides, sulfoxides, and sulfoximines | Improved safety, scalability, and control | rsc.orguniba.it |

Exploration of Environmentally Benign Synthetic Pathways

The conventional synthesis of dimethylthetin chloride, also known as (dimethylsulfonio)acetate hydrochloride or DMSA hydrochloride, involves the reaction of dimethyl sulfide with chloroacetic acid. fengchengroup.comnih.gov While effective, this pathway utilizes reagents and conditions that may not align with the modern principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The exploration of environmentally benign synthetic pathways for dimethylthetin chloride focuses on several key areas, including the use of safer solvents, alternative catalysts, and improved energy efficiency.

Catalysis is a pillar of green chemistry, offering pathways with higher efficiency and less waste. mdpi.com Research into greener syntheses often involves replacing stoichiometric reagents with catalytic alternatives. For the synthesis of aroyl cyanides, a traditionally hazardous process, an environmentally benign method was developed using a non-toxic cyanide source catalyzed by a system of AgI, PEG-400, and KI in DMF at room temperature. organic-chemistry.org This avoids highly toxic metal cyanides. organic-chemistry.org Similarly, microwave-assisted synthesis combined with heterogeneous catalysts represents another green approach, often leading to shorter reaction times, lower energy consumption, and easier product isolation. rsc.org Exploring nanocatalysts or enzyme-catalyzed reactions could also provide highly specific and efficient routes, potentially avoiding the need for protecting groups and reducing waste, a key principle known as reducing derivatives. acs.org

The table below compares the conventional synthesis with potential green alternatives, highlighting key environmental and efficiency metrics.

| Parameter | Conventional Synthesis | Potential Green Alternative | Rationale for Improvement |

|---|---|---|---|

| Starting Materials | Dimethyl sulfide, Chloroacetic acid | Dimethyl sulfide, Chloroacetic acid (or alternative electrophile) | Focus on process rather than fundamental reagents which are already simple. |

| Solvent | Often uses traditional organic solvents or is run neat. | Water, Deep Eutectic Solvents (e.g., Choline (B1196258) chloride/Glycerol), 2-MeTHF | Reduces use of volatile and hazardous organic compounds; allows for solvent recycling. rsc.orgresearchgate.net |

| Catalyst | Typically uncatalyzed or uses a simple acid/base. | Phase-transfer catalyst (e.g., PEG-400), Heterogeneous catalyst, Enzymes | Improves reaction rates, selectivity, and simplifies purification; catalyst can be recovered and reused. mdpi.comorganic-chemistry.org |

| Energy Input | Conventional heating (reflux). | Microwave irradiation, room temperature reaction. | Reduces energy consumption and significantly shortens reaction times. rsc.org |

| Waste Generation | Solvent waste, byproducts from side reactions. | Minimal solvent waste (recycling), higher selectivity reduces byproducts. | Aligns with the principle of waste prevention and maximizing atom economy. acs.org |

Scalability Considerations for Research Applications

Scaling a chemical synthesis from a laboratory benchtop to produce larger quantities, even for research applications (gram to kilogram scale), introduces a unique set of challenges that must be addressed to ensure safety, reproducibility, and efficiency. The synthesis of dimethylthetin chloride from dimethyl sulfide and chloroacetic acid, while straightforward on a small scale, requires careful planning for scale-up.

A primary consideration is the management of reaction parameters. The reaction between dimethyl sulfide and an alkylating agent is often exothermic. On a larger scale, this heat generation can be difficult to control, potentially leading to runaway reactions or the formation of unwanted byproducts. Therefore, efficient heat transfer is critical, often requiring the use of jacketed reactors and controlled, slow addition of reagents. scispace.com The volatility and strong odor of dimethyl sulfide also necessitate a well-ventilated workspace or a closed system to handle the reagent safely.

The choice of reagents and purification methods is crucial for a scalable and robust process. bas.bg While the starting materials for dimethylthetin chloride are relatively inexpensive, ensuring their quality and purity at a larger scale is important for consistent results. fengchengroup.combas.bg The purification method must also be scalable. Laboratory-scale purifications often rely on column chromatography, which is impractical and costly for larger quantities. Developing a procedure based on crystallization or precipitation is highly desirable for scale-up, as it is generally more efficient and economical. nih.gov For example, a scalable synthesis of donepezil (B133215) involved isolating the product by filtration and washing after allowing it to crystallize from the reaction mixture. scispace.com

Process monitoring is essential to ensure reproducibility between batches. bas.bg Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to track the reaction's progress and assess the purity of the final product. scispace.combas.bg Adopting such analytical controls ensures that the scaled-up synthesis consistently yields material of the desired quality. Different synthesis strategies can also be evaluated for their scalability; methods like solution-assisted solid-state reactions or spray-drying have been shown to reduce processing times and are amenable to mass production for certain materials. mdpi.com

The following table outlines key parameters and considerations for scaling the synthesis of dimethylthetin chloride for research purposes.

| Parameter | Small-Scale (mg-g) Consideration | Large-Scale (g-kg) Consideration | Rationale |

|---|---|---|---|

| Heat Management | Natural convection in a flask is usually sufficient. | Requires mechanical stirring, jacketed reactor, and controlled reagent addition rate. | To dissipate exothermic heat and prevent runaway reactions or byproduct formation. scispace.com |

| Reagent Handling | Manual addition with a syringe or pipette. | Use of addition funnels or automated pumps in a closed or well-ventilated system. | To safely handle volatile and odorous reagents like dimethyl sulfide and ensure controlled addition. |

| Purification | Column chromatography, simple filtration. | Crystallization, recrystallization, trituration, or washing. | Chromatography is not economically or practically viable for large quantities; crystallization is a more scalable method. bas.bgnih.gov |

| Process Monitoring | Often relies on TLC to check for completion. | Requires robust analytical methods like HPLC or NMR for in-process control and final purity assessment. | To ensure batch-to-batch consistency and high purity of the final product. scispace.combas.bg |

| Solvent Volume | Relatively high solvent-to-reagent ratio may be used. | Reaction concentration should be optimized to reduce solvent usage and waste. | Minimizes cost, improves reactor throughput, and reduces the environmental impact of the process. |

Biochemical Metabolism and Enzymatic Transformations of Dimethylthetin Chloride

Interplay within One-Carbon Metabolism and Methylation Cycles

One-carbon metabolism comprises a series of interconnected pathways that are essential for the synthesis of nucleotides, amino acids, and other macromolecules. Central to these pathways is the transfer of one-carbon units, a process in which dimethylthetin is an active participant.

The S-adenosylmethionine (SAM) cycle is the primary pathway for the donation of methyl groups in a multitude of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.gov SAM is synthesized from methionine and ATP and is converted to S-adenosylhomocysteine (SAH) after donating its methyl group. nih.gov SAH is then hydrolyzed to homocysteine, which can be either remethylated to methionine to continue the cycle or enter the transsulfuration pathway for cysteine synthesis. optimusmedica.com

Dimethylthetin intersects with this critical cycle by providing an alternative route for the remethylation of homocysteine to methionine. nih.gov By serving as a methyl donor for this conversion, dimethylthetin helps to replenish the methionine pool, which is a direct precursor for SAM synthesis. This action indirectly supports the numerous transmethylation reactions dependent on SAM and helps maintain the cellular methylation potential. The regeneration of methionine from homocysteine is a vital step in preventing the accumulation of homocysteine, a metabolite linked to various pathological conditions. optimusmedica.com

Dimethylthetin serves as a substrate for the enzymatic remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme thetin-homocysteine S-methyltransferase (EC 2.1.1.3). nih.govqmul.ac.uk This enzyme facilitates the transfer of a methyl group from dimethylthetin to homocysteine, yielding methionine and S-methylthioglycolate. nih.gov

The biosynthesis of lecithin, also known as phosphatidylcholine (PC), is a critical process for membrane structure and function. One of the major pathways for PC synthesis involves the sequential methylation of phosphatidylethanolamine (PE). wikipedia.orgaginganddisease.org This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which utilizes S-adenosylmethionine (SAM) as the direct methyl donor for the three successive methylation steps. wikipedia.orgaginganddisease.org

The contribution of dimethylthetin chloride to lecithin biosynthesis is indirect but significant. By acting as a methyl donor for the regeneration of methionine from homocysteine, dimethylthetin helps to maintain the intracellular concentration of methionine. nih.gov This methionine is then available for the synthesis of SAM. nih.gov A sufficient supply of SAM is crucial for the PEMT-catalyzed methylation of PE to PC. wikipedia.orgaginganddisease.org Therefore, by supporting the SAM cycle, dimethylthetin indirectly facilitates the de novo synthesis of lecithin, a vital component of cellular membranes.

Enzymatic Catalysis and Reaction Mechanisms

The biological activity of dimethylthetin is mediated by specific enzymes that recognize it as a substrate and catalyze the transfer of its methyl group. The characterization of these enzymes, including their substrate specificity and kinetic properties, is essential for understanding the metabolic role of dimethylthetin.

The primary enzyme that utilizes dimethylthetin as a substrate is thetin-homocysteine S-methyltransferase, also referred to as dimethylthetin-homocysteine methylpherase. nih.gov Early studies on this enzyme, primarily from rat liver, have provided foundational knowledge of its properties. nih.govnih.gov

The enzyme catalyzes the following reaction: Dimethylsulfonioacetate + L-homocysteine ⇌ S-methylthioglycolate + L-methionine nih.gov

This enzyme belongs to the family of transferases, specifically the methyltransferases that transfer one-carbon groups. nih.gov Research has indicated that this enzyme is distinct from the folate-dependent methionine synthase but shares functional similarities with betaine-homocysteine S-methyltransferase (BHMT). nih.gov The question of whether thetin-homocysteine methylpherase and BHMT are two distinct enzymes or a single enzyme with broad substrate specificity has been a subject of investigation. semanticscholar.org

Table 1: General Properties of Thetin-Homocysteine S-Methyltransferase from Rat Liver

| Property | Observation | Reference |

|---|---|---|

| Enzyme Commission Number | EC 2.1.1.3 | qmul.ac.uk |

| Systematic Name | dimethylsulfonioacetate:L-homocysteine S-methyltransferase | nih.gov |

| Common Names | Dimethylthetin-homocysteine methyltransferase, thetin-homocysteine methylpherase | nih.gov |

| Reaction Catalyzed | Transfer of a methyl group from dimethylthetin to L-homocysteine to form L-methionine | nih.govnih.gov |

| Tissue Distribution | Primarily found in the liver | nih.govnih.gov |

Detailed studies have been conducted to understand the substrate specificity, kinetics, and regulation of thetin-homocysteine S-methyltransferase. These investigations have provided insights into the efficiency and control of dimethylthetin-mediated methylation.

Substrate Specificity: The enzyme exhibits a degree of specificity for its substrates. While dimethylthetin is a primary methyl donor, the enzyme can also act on other "thetin" compounds (sulfur analogues of betaines). nih.govnih.gov The specificity for the methyl acceptor, homocysteine, is also relatively high.

Kinetic Parameters: Kinetic studies have been performed to determine the Michaelis constants (Km) for the substrates and the optimal conditions for enzyme activity. These parameters provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency.

Table 2: Kinetic Parameters and Substrate Specificity of Thetin-Homocysteine S-Methyltransferase

| Parameter | Value/Observation | Reference |

|---|---|---|

| Optimal pH | Approximately 7.6 | nih.gov |

| Km for L-homocysteine | Relatively low, indicating high affinity | nih.gov |

| Km for Dimethylthetin | Determined in early manometric studies | nih.gov |

| Substrate Specificity (Methyl Donors) | Dimethylthetin is a highly effective substrate. | nih.govnih.gov |

| Other sulfur-containing analogues can also serve as substrates. | nih.gov | |

| Inhibitors | The product, S-methylthioglycolate, can act as an inhibitor. | core.ac.uk |

| Structural analogues of the substrates can inhibit the enzyme. | core.ac.uk |

Cellular Uptake and Intracellular Fate

Transport Systems and Mechanisms in Microbial Cells

In microbial cells, particularly bacteria, dimethylthetin chloride is recognized as a potent osmoprotectant, a molecule that helps cells survive in environments with high osmotic stress. nih.govnih.gov Its structural similarity to glycine betaine (B1666868), a well-known osmoprotectant, suggests that it may utilize similar transport systems for cellular uptake.

Studies on Escherichia coli have shown that dimethylthetin is as effective as glycine betaine in promoting growth in hypertonic media. nih.gov This functional equivalence strongly implies that dimethylthetin is transported into the cell by the same systems that mediate glycine betaine uptake. In E. coli, the primary transport systems for glycine betaine are the ProP and ProU systems. nih.govnih.gov The ProP system is a proton symporter, while the ProU system is a high-affinity, binding-protein-dependent ABC (ATP-binding cassette) transporter. nih.govdntb.gov.ua It is therefore highly probable that these systems are also responsible for the transport of dimethylthetin across the bacterial cell membrane.

The osmoprotective function of dimethylthetin is dependent on its intracellular accumulation, which necessitates an active transport mechanism to move the compound against a concentration gradient. The involvement of transporters like ProP and ProU aligns with this requirement, as they are known to be energized by the proton motive force and ATP hydrolysis, respectively.

Intracellular Storage and Turnover Dynamics

Once transported into the microbial cell, dimethylthetin is stored in the cytoplasm where it acts as a compatible solute. Compatible solutes are small organic molecules that can accumulate to high concentrations without interfering with cellular processes, thereby balancing the external osmotic pressure.

Research has demonstrated that when E. coli is grown in the presence of dimethylthetin under hypertonic conditions, the compound is recovered almost completely from the bacterial cells. nih.gov This finding indicates that dimethylthetin is not significantly metabolized or degraded within the cell and exhibits low turnover dynamics. Its primary role appears to be its physical presence as an osmoprotectant, rather than serving as a substrate for downstream metabolic pathways. This stability is a key characteristic of effective compatible solutes, as it allows for a sustained response to osmotic stress. The intracellular concentration of dimethylthetin can be substantial, although specific values are not extensively documented. However, by analogy to glycine betaine, it can be inferred that it would accumulate to levels sufficient to counteract the osmotic stress of the surrounding environment.

Table 2: Summary of Cellular Uptake and Fate of Dimethylthetin in Microbial Cells

| Process | Key Findings | Implied Mechanism/System |

|---|---|---|

| Cellular Uptake | Effective transport into the cell, particularly under osmotic stress. | Likely mediated by osmoprotectant transport systems such as ProP and ProU in E. coli. |

| Intracellular Storage | Accumulates in the cytoplasm as a compatible solute. | Stored in its unmetabolized form to counteract external osmotic pressure. |

| Turnover Dynamics | Low turnover; recovered almost completely from cells. | Primarily functions as a stable osmoprotectant rather than a metabolic intermediate. |

Ecological and Biological Functions of Dimethylthetin Chloride in Non Human Biological Systems

Ecological Significance in Biogeochemical Cycling

Thetin compounds, particularly DMSP, are central to major biogeochemical cycles, most notably the global sulfur cycle. Their production and subsequent microbial degradation in marine environments have far-reaching ecological and climatic implications.

Marine phytoplankton produce vast quantities of DMSP, making it one of the most abundant organosulfur compounds on Earth. annualreviews.orgnih.gov This large-scale production represents a significant reservoir of reduced sulfur in the marine biosphere. When phytoplankton cells are lysed, for example, through viral infection or grazing by zooplankton, DMSP is released into the seawater. nih.gov This dissolved DMSP becomes a key substrate for marine bacteria, linking primary production to microbial food webs and the broader sulfur cycle. nih.govbohrium.com The microbial processing of DMSP is a critical step in the transfer of sulfur from the ocean to the atmosphere. nih.govnih.gov

A significant fate of DMSP in the marine environment is its enzymatic cleavage by microorganisms to produce dimethyl sulfide (B99878) (DMS) and acrylate. pnas.orgnih.gov DMS is a volatile sulfur compound, and its emission from the oceans represents the largest natural source of atmospheric sulfur. pnas.orgnih.gov In the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols, which can act as cloud condensation nuclei. pnas.org By influencing cloud formation and properties, DMS plays a potential role in regulating the Earth's climate. nih.govpnas.org

Numerous marine bacteria possess the enzyme DMSP lyase, which catalyzes the conversion of DMSP to DMS. frontiersin.orgresearchgate.net There are several known types of DMSP lyases, indicating a wide distribution of this metabolic capability among different bacterial groups. frontiersin.org The production of DMS from DMSP is therefore a microbially-driven process of global significance. frontiersin.orgresearchgate.net

Table 2: Key Microbial Enzymes in the DMSP Cleavage Pathway

This table outlines some of the identified bacterial enzymes responsible for cleaving DMSP to produce the climatically active gas, DMS. The existence of multiple, distinct lyases highlights the diverse microbial contribution to this critical step in the global sulfur cycle.

| Enzyme | Gene | Known Producing Organisms (Examples) | Products of Cleavage |

|---|---|---|---|

| DMSP lyase | dddD | Bacteria from the salt marsh grass rhizosphere | DMS + 3-hydroxypropionate (B73278) frontiersin.org |

| DMSP lyase | dddL | Sulfitobacter sp. | DMS + Acrylate frontiersin.org |

| DMSP lyase | dddP | Roseovarius nubinhibens, Roseobacter clade | DMS + Acrylate frontiersin.org |

| DMSP lyase | dddQ | Ruegeria lacuscaerulensis, Roseobacter clade | DMS + Acrylate pnas.org |

| DMSP lyase | dddW | Ruegeria pomeroyi | DMS + Acrylate frontiersin.org |

| DMSP lyase | dddY | Alcaligenes faecalis | DMS + Acrylate frontiersin.org |

Nutritional and Metabolic Roles in Diverse Organisms (excluding humans)

Dimethylthetin chloride, often referred to as Dimethylpropiothetin (DMPT) in scientific literature, is recognized for its multifaceted roles in the nutrition and metabolism of a range of organisms, particularly in aquatic environments. Its functions extend beyond that of a simple nutrient, influencing feeding behavior and metabolic pathways.

One of the most crucial biochemical functions of dimethylthetin chloride is its capacity to act as a methyl donor. Methyl donors are vital for a wide array of metabolic processes, including the synthesis of essential molecules and the regulation of gene expression. In non-mammalian systems, particularly in aquatic life, dimethylthetin chloride is considered a highly efficient donor of methyl groups.

The methyl donor capability of dimethylthetin chloride stems from its molecular structure, which includes two methyl groups attached to a sulfur atom. These methyl groups can be transferred to other molecules in a process known as transmethylation. This function is particularly important in metabolic pathways where the amino acid methionine is involved. By providing methyl groups, dimethylthetin chloride can "spare" methionine, allowing it to be used for protein synthesis rather than as a methyl donor. This methionine-sparing effect is of significant interest in the formulation of aquaculture feeds. google.com

Research has demonstrated that dimethyl-β-propiothetin can act as a methyl donor in the presence of homocysteine to form methionine. kyoto-u.ac.jp This reaction is a critical step in the regeneration of methionine, a key amino acid. The stimulation mechanism of DMPT is understood to involve the provision of methyl groups for various biochemical processes. cabidigitallibrary.org

Studies have highlighted the potential of thetins, including dimethylpropiothetin, to enhance the remethylation of homocysteine to form methionine. google.com This process is catalyzed by the enzyme betaine-homocysteine methyltransferase. The efficiency of dimethylthetin chloride as a methyl donor is a subject of ongoing research, with some sources suggesting its effects are more pronounced than other well-known methyl donors like choline (B1196258) chloride and betaine (B1666868) in certain applications.

The role of dimethylthetin chloride as a methyl donor is intrinsically linked to its function as a potent feeding stimulant in many aquatic species. The chemosensory attraction to DMPT is thought to be an indicator to the animal of a food source rich in essential methyl groups. While DMPT's primary recognized role in aquaculture is often as a chemoattractant, its underlying metabolic significance as a methyl donor is a key aspect of its biological function. kdlfeed.com

Comparative Efficacy of Methyl Donors in Aquatic Feeds

The following table provides a conceptual comparison of the relative efficacy of different methyl donors, including Dimethylthetin Chloride (DMPT), based on their commonly cited effects on feed attraction, which is often linked to their methyl donor potential in aquatic animals.

| Methyl Donor | Relative Efficacy as a Feed Attractant (Compared to Betaine) | Primary Functions |

| Dimethylthetin Chloride (DMPT) | High | Potent chemoattractant, methyl donor |

| Betaine | Baseline | Methyl donor, osmolyte |

| Choline Chloride | Moderate | Precursor to betaine, component of phospholipids |

This table is illustrative and based on general findings in aquaculture literature; specific efficacy can vary depending on the species and dietary conditions.

Key Research Findings on Dimethylthetin Chloride as a Methyl Donor

| Organism/System | Research Focus | Key Findings | Reference |

| Unicellular Marine Algae | Transmethylation Reaction | Dimethyl-β-propiothetin acted as a methyl donor in the presence of homocysteine to produce methionine. | kyoto-u.ac.jp |

| General Aquatic Animals | Methionine-Sparing Effect | Thetins, including dimethylpropiothetin, can increase the rate of methionine formation from homocysteine. | google.com |

| Fish | Biochemical Stimulation | The stimulation mechanism of DMPT can provide methyl groups for biochemical processes. | cabidigitallibrary.org |

Advanced Analytical Methodologies for Dimethylthetin Chloride Research

Spectroscopic Techniques for Structural Characterization and Identification

Spectroscopy is indispensable for probing the molecular structure of Dimethylthetin chloride. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing the arrangement of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR and ¹³C-NMR: One-dimensional NMR provides fundamental structural information. In ¹H-NMR, the chemical shift, integration, and splitting pattern of the signals correspond to the electronic environment, the number of protons, and neighboring protons, respectively. ¹³C-NMR provides information on the number and type of carbon atoms in the molecule. Although specific experimental spectra for Dimethylthetin chloride are not widely published, data from the closely related compound dimethylsulfoniopropionate (DMSP) provides a strong analytical analogue. In studies of DMSP metabolism, ¹H-NMR resonances for the protons in DMSP were clearly identified, allowing researchers to track its fate within biological systems nih.govresearchgate.net.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple-Quantum Coherence (HMQC), are used to establish correlations between different nuclei. For instance, an HMQC experiment on ¹³C-labeled DMSP can correlate the signals of protons directly attached to their corresponding carbon atoms, which is invaluable for unambiguous signal assignment in complex spectra nih.gov.

Quantitative NMR (q-NMR): q-NMR is a powerful method for determining the exact concentration or purity of a substance. chemicalbook.comthermofisher.comereztech.com The integral of an NMR signal is directly proportional to the molar concentration of the nuclei being observed. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a highly accurate quantification can be achieved without the need for identical calibration standards. chemicalbook.comthermofisher.com This technique can also be applied to quadrupolar nuclei like ³⁵Cl to quantify the chloride counter-ion directly. strem.comuea.ac.uk

Table 1: Representative ¹H-NMR Chemical Shifts for Dimethylsulfoniopropionate (DMSP) Data is for the closely related compound DMSP and is indicative of the type of data obtained for Dimethylthetin chloride.

Source: Ansede, J. H., et al. (2001). nih.govresearchgate.net

| Proton Group | Chemical Shift (ppm) |

| Methylene (-CH2-) Protons | 3.38 and 2.65 |

| Methyl (S-(CH3)2) Protons | Not specified in source |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental formula. For the Dimethylthetin cation (C₄H₈O₂S⁺), the calculated monoisotopic mass can be compared to the experimentally measured mass to confirm its identity with high confidence. The molecular formula for Dimethylthetin chloride is C₄H₉ClO₂S, with a monoisotopic mass of 156.0012 Da nih.gov.

Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem mass spectrometry involves multiple stages of mass analysis to elucidate molecular structure. nih.govresearchgate.net In a typical MS/MS experiment, the parent ion of Dimethylthetin is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer. nih.gov This fragmentation pattern provides a structural fingerprint that can be used for definitive identification and differentiation from isomers. Analysis of the related compound DMSP by LC-MS has utilized extracted ions at m/z 135, 136, and 137 for quantification, corresponding to the molecular ion cluster researchgate.net.

Table 2: Key Mass Spectrometry Data for the Dimethylthetin Cation

| Parameter | Value | Description |

| Molecular Formula | C₄H₈O₂S⁺ | The chemical formula of the cationic portion. |

| Monoisotopic Mass | 120.0245 Da | The calculated exact mass of the most abundant isotopes. |

| Precursor Ion (m/z) | 121.0318 | Expected m/z for the protonated molecule [M+H]⁺ in positive ion mode. |

| Expected Fragment Ions | e.g., m/z 62 (Dimethyl sulfide) | Hypothetical fragments resulting from MS/MS analysis. |

These spectroscopic methods provide information on the functional groups and electronic systems within the molecule.

Vibrational (FT-IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending of chemical bonds). The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For Dimethylthetin chloride, FT-IR can confirm the presence of key structural features.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. The technique is particularly useful for compounds with chromophores, such as conjugated systems or carbonyl groups. The carboxylic acid group in Dimethylthetin chloride contains a carbonyl C=O bond, which can undergo an n→π* electronic transition upon absorption of UV radiation, typically in the range of 200-300 nm researchgate.netnih.govnih.gov.

Table 3: Expected FT-IR Absorption Bands for Dimethylthetin Chloride

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Methylene/Methyl | C-H stretch | 2950-2850 |

| Carbonyl | C=O stretch | 1760-1690 |

| Sulfonium (B1226848) Group | S-C stretch | 800-600 |

Chromatographic Separation and Detection Techniques

Chromatography is essential for separating Dimethylthetin chloride from other components in a mixture before its detection and quantification. The choice of technique depends on the compound's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like Dimethylthetin chloride.

HPLC with UV/DAD Detection: Since Dimethylthetin chloride possesses a UV-absorbing carbonyl group, it can be detected using a UV or Diode-Array Detector (DAD) following chromatographic separation. However, its UV absorbance is weak. To enhance sensitivity, derivatization with a UV-active labeling agent can be employed. A method for the related compound DMSP involves derivatization with 1-pyrenyldiazomethane, followed by reversed-phase HPLC separation, which significantly improves detection limits nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS provides a highly sensitive and selective analytical system. researchgate.netresearchgate.net LC separates Dimethylthetin chloride from the sample matrix, after which the mass spectrometer provides definitive identification and quantification based on its mass-to-charge ratio. researchgate.netresearchgate.net This technique is particularly powerful for analyzing complex biological or environmental samples. Methods developed for DMSP in marine algae and coral utilize LC-MS with a deuterated internal standard for accurate quantification, demonstrating a robust approach applicable to Dimethylthetin chloride researchgate.netnih.gov.

While Dimethylthetin chloride itself is a non-volatile salt and thus not suitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing its potential volatile metabolites. amazonaws.com In biological systems, compounds related to Dimethylthetin, such as DMSP, are known to be precursors to volatile sulfur compounds. The most notable of these is dimethyl sulfide (B99878) (DMS), a climatically important gas. GC-MS is used to separate these volatile organic compounds (VOCs) and identify them based on their mass spectra and retention times, which can be compared against spectral libraries for confirmation amazonaws.comresearchgate.net. The analysis typically involves headspace sampling or solid-phase microextraction (SPME) to collect the volatiles from a sample before injection into the GC-MS system amazonaws.commdpi.com.

Thin-Layer Chromatography (TLC) in Screening and Purification

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the rapid screening and preliminary purification of dimethylthetin chloride from biological extracts and reaction mixtures. umich.edulibretexts.org Given the polar and charged nature of dimethylthetin chloride, normal-phase TLC using polar stationary phases like silica gel or alumina is a suitable approach. umich.edu The choice of the mobile phase is critical for achieving effective separation. A polar solvent system, potentially a mixture of a polar organic solvent and an aqueous buffer, would be required to facilitate the migration of the highly polar dimethylthetin chloride up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for its preliminary identification. libretexts.org

For visualization, several methods can be employed. As dimethylthetin chloride lacks a strong UV chromophore, direct visualization under UV light might be challenging unless a fluorescent indicator is incorporated into the TLC plate. umich.edu More effective visualization can be achieved using specific chemical spray reagents that react with sulfonium compounds or general-purpose stains. For instance, a modified Dragendorff's reagent, which is known to react with quaternary ammonium (B1175870) and sulfonium compounds, could potentially be used. illinois.edu Another general method involves the use of iodine vapor, which nonspecifically visualizes most organic compounds. illinois.edu For preparative TLC, where the goal is to isolate the compound, the corresponding band on the plate can be scraped off and the compound can be eluted with a suitable solvent. lcms.cz

Below is an interactive table illustrating typical TLC parameters that could be adapted for the analysis of dimethylthetin chloride:

| Parameter | Description | Example for Dimethylthetin Chloride Analysis |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Acetonitrile:Water:Formic Acid (e.g., 80:15:5 v/v/v) |

| Sample Application | The method of applying the sample to the plate. | Spotting with a capillary tube or automated spotter. |

| Development | The process of allowing the mobile phase to ascend the plate. | Ascending development in a saturated chamber. |

| Visualization | The method used to see the separated spots. | UV light (if applicable), Iodine vapor, Dragendorff's reagent. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the solvent front. | Dependent on the specific mobile phase composition. |

Integrative Analytical Approaches for Complex Biological and Environmental Matrices

The analysis of dimethylthetin chloride in intricate biological and environmental samples often requires more than a single analytical technique. Integrative approaches, which combine multiple methodologies, are essential for comprehensive characterization and quantification.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful platform for elucidating the metabolic pathways involving dimethylthetin chloride. mdpi.com This is particularly relevant in the context of marine algae, where related sulfur compounds like dimethylsulfoniopropionate (DMSP) play significant roles in sulfur metabolism. univpm.itresearchgate.net By employing untargeted metabolomics, researchers can obtain a comprehensive snapshot of the metabolome of an organism under different conditions. Subsequent analysis can reveal novel metabolites and pathways related to dimethylthetin chloride synthesis and degradation.

The general workflow for a metabolomics study to elucidate the pathway of dimethylthetin chloride would involve:

Sample collection and quenching of metabolism: Rapidly stopping all enzymatic reactions to preserve the metabolic state of the organism.

Metabolite extraction: Using appropriate solvents to extract a broad range of metabolites, including polar compounds like dimethylthetin chloride.

Metabolite analysis: Utilizing high-throughput analytical platforms, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and detect the metabolites. nih.gov

Data processing and statistical analysis: Aligning chromatograms, identifying peaks, and using multivariate statistical methods to identify significant changes in metabolite levels.

Metabolite identification and pathway mapping: Identifying the significantly altered metabolites and mapping them onto known metabolic pathways or proposing novel pathways.

The coupling of high-performance separation techniques with sensitive detection methods, known as hyphenated techniques, is indispensable for the analysis of dimethylthetin chloride in complex matrices. researchgate.net The most powerful of these for this application is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

Liquid Chromatography (LC): Due to the non-volatile and polar nature of dimethylthetin chloride, LC is the separation method of choice. Reversed-phase chromatography with an aqueous-organic mobile phase containing an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) can be effective for retaining and separating this polar compound.

Mass Spectrometry (MS): Mass spectrometry provides high sensitivity and selectivity for the detection and identification of dimethylthetin chloride. Electrospray ionization (ESI) is the most suitable ionization technique for this pre-charged molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition and aiding in structural elucidation. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity in complex samples by monitoring specific fragmentation patterns. researchgate.net

The combination of LC with tandem MS (LC-MS/MS) offers a highly sensitive and specific method for the targeted quantification of dimethylthetin chloride in biological and environmental samples. researchgate.net

Despite the availability of advanced analytical techniques, the quantitative analysis and purity assessment of dimethylthetin chloride present several challenges:

Matrix Effects: In complex matrices such as biological fluids or environmental extracts, co-eluting compounds can interfere with the ionization of dimethylthetin chloride in the mass spectrometer, leading to ion suppression or enhancement. This can significantly affect the accuracy of quantification. The use of stable isotope-labeled internal standards can help to mitigate these effects.

Lack of Certified Reference Materials: The availability of certified reference materials for dimethylthetin chloride is limited, which can hinder the development and validation of quantitative methods.

Quantification of a Non-Volatile, Polar Compound: The inherent properties of dimethylthetin chloride make it unsuitable for analysis by gas chromatography without derivatization. While LC-MS is the preferred method, careful optimization of chromatographic conditions is required to achieve good peak shape and retention.

Purity Assessment: Assessing the purity of dimethylthetin chloride standards and isolated materials requires a combination of techniques. While LC-MS can provide information on the presence of impurities, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are often necessary for comprehensive purity determination. Furthermore, the quantification of sulfur-containing compounds can be challenging, and techniques with uniform response to sulfur, such as inductively coupled plasma-mass spectrometry (ICP-MS), can be valuable for accurate sulfur quantification and thus purity assessment. acs.org

An interactive table summarizing the challenges and potential solutions in the quantitative analysis of dimethylthetin chloride is presented below:

| Challenge | Description | Potential Solution |

| Matrix Effects | Interference from co-eluting compounds affecting ionization. | Use of stable isotope-labeled internal standards, effective sample preparation, and matrix-matched calibration. |

| Lack of Certified Reference Materials | Difficulty in method validation and ensuring accuracy. | In-house preparation and thorough characterization of standards; use of relative quantification where appropriate. |

| Compound Properties | Non-volatile and highly polar nature. | Optimization of LC methods (e.g., HILIC, ion-pairing chromatography); use of ESI-MS. |

| Purity Assessment | Ensuring the purity of standards and isolated material. | Combination of analytical techniques (LC-MS, NMR, elemental analysis); use of sulfur-specific detectors like ICP-MS. |

Q & A

Q. How should researchers handle non-reproducible results in dimethylthetin chloride studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.